molecular formula C14H11ClFNO2 B2684410 2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 1232819-69-0

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol

Cat. No. B2684410
CAS RN: 1232819-69-0
M. Wt: 279.7
InChI Key: GAMNMXVBSYLZHO-CAOOACKPSA-N
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Description

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol , also known by its chemical formula C14H11ClFNO2 , is a compound with a molecular weight of 279.69 g/mol . It falls into the category of biochemicals and is primarily used for proteomics research .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of crystalline fluoro-functionalized imines, including compounds related to "2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol," has been extensively studied. These compounds have been synthesized through condensation reactions and characterized using techniques such as single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis. The studies reveal that intermolecular interactions and the presence of fluorine atoms play significant roles in stabilizing crystal packing. Theoretical exploration through quantum chemical calculations has provided insight into the molecular structures and stability of these compounds, with findings indicating potential applications in nonlinear optical (NLO) fields due to their significant linear polarizability and second-order hyperpolarizability values (Ashfaq et al., 2022).

Nonlinear Optical Applications

The research into fluoro-functionalized imines, such as "2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol," underscores their relevance in NLO applications. The detailed study of their crystal structures and electronic properties, supported by experimental and theoretical data, showcases the potential of these compounds in enhancing NLO capabilities. The intrinsic properties such as hardness, global softness, and hyper-conjugation interactions contribute to their stability and efficacy in NLO applications (Ashfaq et al., 2022).

Metal Ion Sensing and Chelation

Further studies on diamine-salicylaldehyde derivatives, closely related to "2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol," have developed fluoroionophores that show selective chelation with metal cations like Zn+2. These compounds exhibit diverse spectra when interacting with various metal cations, demonstrating their potential as metal ion sensors and in developing methodologies for cellular metal staining using fluorescence methods (Hong et al., 2012).

Antibacterial and Antioxidant Activities

Investigations into the antibacterial and antioxidant activities of tridentate substituted salicylaldimines, which share structural similarities with "2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol," have shown promising results. These compounds exhibit significant activities against various Gram-positive and Gram-negative organisms, alongside notable antioxidant capacities. The effects of different substituents on these activities suggest that such compounds could be valuable in the development of new therapeutic agents (Oloyede-Akinsulere et al., 2018).

properties

IUPAC Name

2-[(3-chloro-2-fluorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-12-7-2-4-9(14(12)18)8-17-11-6-3-5-10(15)13(11)16/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMNMXVBSYLZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol

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